![molecular formula C17H27NO3 B1616859 ethyl 4-[3-(diethylamino)propoxymethyl]benzoate CAS No. 78329-98-3](/img/structure/B1616859.png)
ethyl 4-[3-(diethylamino)propoxymethyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[3-(diethylamino)propoxymethyl]benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with a diethylamino group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(diethylamino)propoxymethyl]benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. This is followed by the substitution of the hydroxyl group with a diethylamino group through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents such as chloroform or methanol and temperatures ranging from 60°C to 80°C.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The process also involves purification steps such as distillation and recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(diethylamino)propoxymethyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted benzoates.
Scientific Research Applications
Ethyl 4-[3-(diethylamino)propoxymethyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(diethylamino)propoxymethyl]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways.
Comparison with Similar Compounds
Ethyl 4-[3-(diethylamino)propoxymethyl]benzoate can be compared with other similar compounds, such as:
Ethyl 4-(dimethylamino)benzoate: Similar structure but with a dimethylamino group instead of a diethylamino group.
Ethyl 3-amino-4-{[3-(diethylamino)propyl]amino}benzoate: Contains an additional amino group, making it more reactive in certain biochemical assays.
Ethyl 4-(dibutylamino)benzoate: Substituted with a dibutylamino group, which affects its solubility and reactivity.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
78329-98-3 |
|---|---|
Molecular Formula |
C17H27NO3 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
ethyl 4-[3-(diethylamino)propoxymethyl]benzoate |
InChI |
InChI=1S/C17H27NO3/c1-4-18(5-2)12-7-13-20-14-15-8-10-16(11-9-15)17(19)21-6-3/h8-11H,4-7,12-14H2,1-3H3 |
InChI Key |
CDOVVMBHKJTQGY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCOCC1=CC=C(C=C1)C(=O)OCC |
Canonical SMILES |
CCN(CC)CCCOCC1=CC=C(C=C1)C(=O)OCC |
Key on ui other cas no. |
78329-98-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


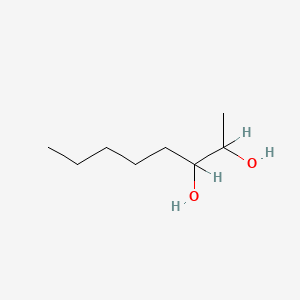
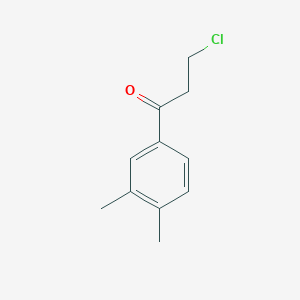
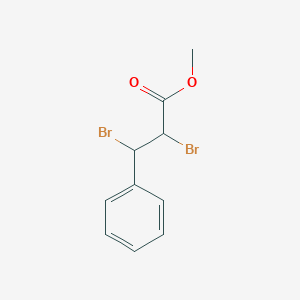
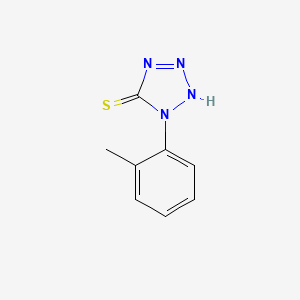
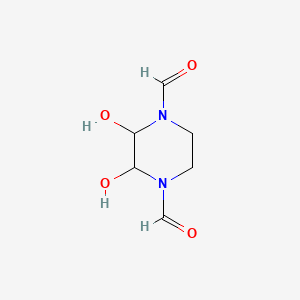
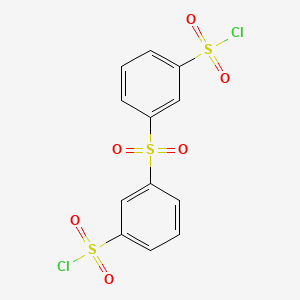
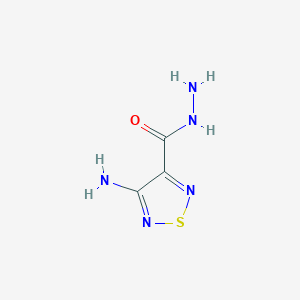
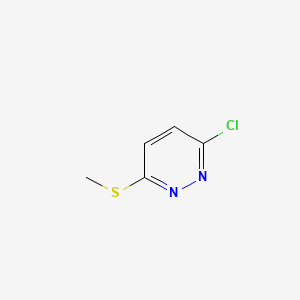
![3-[(4-Methylpiperazin-1-yl)methyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B1616792.png)
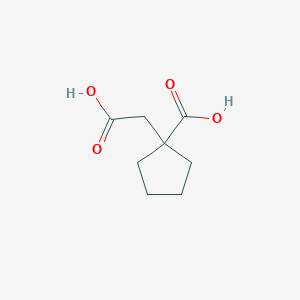
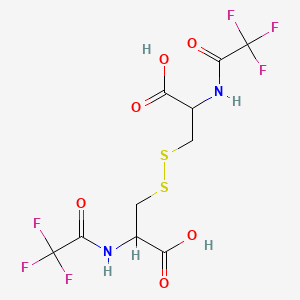
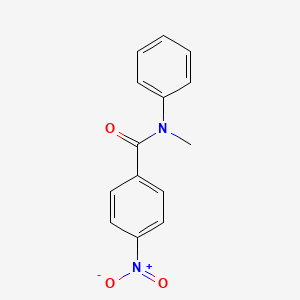
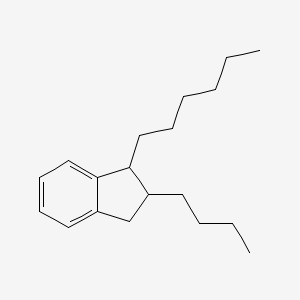
![10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B1616799.png)
